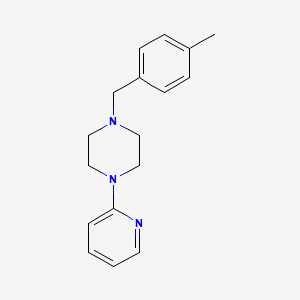
1-(4-methylbenzyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as MPBP and has been the subject of scientific research due to its potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of MPBP is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the central nervous system. MPBP has been found to enhance the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPBP has also been found to bind to adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects
MPBP has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPBP has also been found to increase the release of norepinephrine, which is a neurotransmitter involved in the regulation of the sympathetic nervous system. MPBP has been found to increase heart rate and blood pressure, which are physiological effects associated with the activation of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
MPBP has various advantages and limitations for lab experiments. One advantage is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in research experiments. Another advantage is that it exhibits affinity for various receptors in the central nervous system, which makes it a versatile compound for studying the effects of neurotransmitters on behavior and physiology. One limitation is that MPBP has not been extensively studied in humans, and its effects on human physiology are not fully understood. Another limitation is that MPBP exhibits affinity for various receptors, which makes it difficult to isolate the effects of specific neurotransmitters on behavior and physiology.
Future Directions
There are various future directions for the study of MPBP. One direction is to further investigate its mechanism of action and its effects on neurotransmitter release and behavior. Another direction is to study its potential applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, future studies could investigate the effects of MPBP on human physiology and behavior, as well as its potential side effects and toxicity. Overall, MPBP has the potential to be a valuable compound for studying the central nervous system and its effects on behavior and physiology.
Synthesis Methods
The synthesis method of MPBP involves the reaction between 4-methylbenzyl chloride and 2-pyridylpiperazine in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain pure MPBP. The synthesis method of MPBP has been well-established and is widely used in research laboratories.
Scientific Research Applications
MPBP has been studied for its potential applications in the field of pharmacology. It has been found to exhibit affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. MPBP has been studied as a potential treatment for various neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-7-16(8-6-15)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFBOGYLMYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5869347.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)

![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)

![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)
![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)